molecular formula C9H8ClNO2 B8815485 N-(2-Chloro-4-formylphenyl)acetamide CAS No. 475150-60-8

N-(2-Chloro-4-formylphenyl)acetamide

Cat. No.: B8815485
CAS No.: 475150-60-8
M. Wt: 197.62 g/mol
InChI Key: QYQIJIARQRPZCA-UHFFFAOYSA-N
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Description

N-(2-Chloro-4-formylphenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with a chlorine atom at the ortho (2nd) position and a formyl (-CHO) group at the para (4th) position. This compound’s unique substituents—chloro (electron-withdrawing) and formyl (electron-withdrawing and reactive)—suggest applications in medicinal chemistry, particularly as a scaffold for synthesizing bioactive molecules or as a ligand in coordination chemistry .

Properties

CAS No.

475150-60-8

Molecular Formula

C9H8ClNO2

Molecular Weight

197.62 g/mol

IUPAC Name

N-(2-chloro-4-formylphenyl)acetamide

InChI

InChI=1S/C9H8ClNO2/c1-6(13)11-9-3-2-7(5-12)4-8(9)10/h2-5H,1H3,(H,11,13)

InChI Key

QYQIJIARQRPZCA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Positioning and Electronic Effects

Chloro-Substituted Analogs
  • N-(3-Chloro-4-hydroxyphenyl)acetamide (Compound 4 in ): Substituents: 3-Cl, 4-OH on phenyl.
  • N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide ():
    • Substituents: 4-Cl, 2-CF3.
    • The trifluoromethyl group provides strong electron-withdrawing effects and metabolic stability, making it valuable in agrochemical and pharmaceutical research .
Formyl-Containing Analogs
  • N-(3-Chloro-4-methylphenyl)-2-(2-formylphenoxy)acetamide (): Substituents: 3-Cl, 4-CH3 on phenyl; formyl group on a phenoxy side chain.
  • 2-(2-Chloro-4-formylphenoxy)-N-(2-chlorophenyl)acetamide (): Substituents: 2-Cl, 4-CHO on phenoxy; 2-Cl on phenyl. Dual chloro and formyl groups enhance electrophilicity, possibly improving interactions with nucleophilic residues in enzyme active sites .
Anti-Cancer Activity
  • Quinazoline sulfonyl-acetamides (Compounds 38–40 in ): Substituents: Methoxyphenyl + quinazoline sulfonyl. These derivatives exhibit IC50 values in the nanomolar range against HCT-116, MCF-7, and PC-3 cancer cell lines. The sulfonyl group enhances solubility and target affinity compared to the formyl group in the target compound .
Enzyme Inhibition
  • N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide (): Substituents: 4-Cl on phenyl; 2,6-Cl on adjacent phenyl. The absence of a formyl group may reduce reactivity but improve metabolic stability .
Antimicrobial Activity
  • Benzo[d]thiazole sulfonyl-piperazinyl acetamides (Compounds 47–50 in ):
    • Substituents: Thiazole/chloropyridinyl + piperazinyl sulfonyl.
    • These derivatives show broad-spectrum activity against gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). The sulfonyl-piperazine moiety likely contributes to membrane disruption, a mechanism distinct from formyl-containing analogs .

Crystallographic and Physicochemical Properties

Crystal Packing and Hydrogen Bonding
  • N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide ():
    • Dihedral angle between naphthyl and chlorophenyl rings: 60.5°, indicating significant torsion. The structure is stabilized by N–H···O hydrogen bonds, a feature shared with the target compound due to the acetamide backbone .
  • Meta-Substituted Trichloro-acetamides (): Electron-withdrawing groups (e.g., Cl, NO2) at meta positions reduce symmetry, leading to varied crystal systems (monoclinic vs. orthorhombic). The target compound’s ortho-chloro and para-formyl substituents may similarly influence packing efficiency .
Solubility and Reactivity
  • However, the formyl group’s electrophilicity may render the compound prone to nucleophilic attacks, limiting stability in biological environments .

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